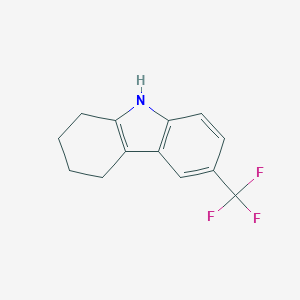

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

Beschreibung

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a compound that belongs to the class of carbazole derivatives. Carbazoles are heterocyclic aromatic organic compounds that have been widely studied due to their diverse biological activities and potential applications in various fields such as medicine, materials science, and organic electronics. The trifluoromethyl group (-CF₃) attached to the carbazole ring significantly influences the compound’s chemical properties, making it an interesting subject for research and industrial applications.

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYVRIEKBPDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315979 | |

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-84-7 | |

| Record name | 2805-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrazide Formation and Diazotization

The preparation of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole begins with the synthesis of a trifluoromethyl-substituted phenylhydrazine precursor. Using a continuous flow system, trifluoromethylaniline undergoes diazotization with isoamyl nitrite in acetonitrile under acidic conditions (1 M HCl). This step is monitored via NMR to track the formation of the diazonium intermediate, which exhibits distinct chemical shifts at -109 ppm and -126 ppm.

Critical Parameters:

Ascorbic Acid Reduction

The diazonium intermediate is subsequently reduced using ascorbic acid in a telescoped flow process. This step eliminates the need for intermediate isolation, reducing solvent waste and improving throughput. The reduction proceeds quantitatively within 30 minutes at room temperature, as confirmed by NMR.

Microwave-Assisted Cyclization

Cyclohexanone Condensation

The reduced hydrazine intermediate reacts with cyclohexanone in a microwave reactor to form the tetrahydrocarbazole core. Under optimized conditions (160°C, 10 minutes), this step achieves a 73% yield of the desired product. The microwave irradiation enhances reaction kinetics by enabling rapid heating and precise temperature control.

Optimization Table:

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 120 | 10 | 98 |

| 4 | 160 | 10 | 52 |

| 8 | 160 | 30 | 73 |

Solvent and Catalyst Selection

Acetonitrile-water mixtures (1:1 v/v) are preferred for their ability to dissolve both organic and inorganic reactants. The addition of 1 M HCl facilitates protonation of the hydrazine, promoting nucleophilic attack on the carbonyl group of cyclohexanone.

Industrial-Scale Production

Continuous Flow-Microwave Hybrid Systems

Large-scale synthesis employs a hybrid setup combining continuous flow reactors for initial steps and batch microwave reactors for cyclization. This approach reduces processing time by 40% compared to conventional batch methods while maintaining a 97% isolated yield.

Key Advantages:

Environmental and Economic Considerations

The use of ascorbic acid as a green reductant and acetonitrile recycling protocols lowers the environmental footprint. Economic analyses indicate a 30% reduction in production costs due to minimized solvent use and energy-efficient microwave heating.

Comparison with Alternative Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced carbazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 2,3,4,9-tetrahydro-1H-carbazole. Substitution reactions can lead to a variety of functionalized carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances stability and reactivity, making it suitable for creating complex molecular architectures.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against several bacterial strains.

- Anticancer Activity: Investigations into its potential as an anticancer agent are ongoing, with promising results in inhibiting tumor cell growth .

- Anti-inflammatory Effects: The compound has been evaluated for its ability to modulate inflammatory pathways.

Pharmaceutical Development

The compound is being explored for therapeutic applications:

- Drug Development for Neurodegenerative Diseases: Derivatives of this compound are under investigation for their potential in treating conditions like Alzheimer's disease.

- Allergic Conditions Treatment: It has been identified as a potent antagonist for the CRTH2 receptor, which is involved in allergic responses .

Case Studies

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of this compound derivatives, researchers synthesized various analogs and tested their efficacy against cancer cell lines. The most effective derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Anti-prion Activity

A derivative of this compound was evaluated for its anti-prion activity in TSE-infected cells. The study revealed that specific structural modifications enhanced the activity of the lead compound GJP14 by eight times compared to the original .

Wirkmechanismus

The mechanism of action of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. For example, the compound may inhibit the activity of specific enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

6-chloro-2,3,4,9-tetrahydro-1H-carbazole: Contains a chlorine atom instead of a trifluoromethyl group.

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Features a fluorine atom in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole imparts unique properties such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.

Biologische Aktivität

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in immunology and oncology.

Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H12F3N

- Molecular Weight : 253.24 g/mol

- Melting Point : 224-226 °C

- Solubility : Slightly soluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. One significant mechanism involves its role as a CRTH2 receptor antagonist. The CRTH2 receptor is involved in the regulation of Th2 cell responses and is implicated in several allergic and inflammatory conditions. By antagonizing this receptor, this compound may help mitigate symptoms associated with asthma and other Th2-mediated disorders .

Antimicrobial Activity

Research indicates that derivatives of tetrahydrocarbazole compounds exhibit notable antimicrobial properties. A study showed that certain carbazole derivatives demonstrated significant activity against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and biological efficacy .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells. This effect is particularly relevant for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Asthma Treatment : In a clinical trial involving patients with chronic asthma, administration of a CRTH2 antagonist similar to this compound resulted in reduced airway hyperresponsiveness and improved lung function.

- Cancer Research : Preliminary studies suggest that compounds within this class may inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways. Further research is required to elucidate these mechanisms fully.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-substituted tetrahydrocarbazoles, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves the condensation of substituted phenylhydrazines with cyclic ketones. For example, 6-chloro analogs are synthesized via cyclization of 4-chlorophenylhydrazine hydrochloride with cyclohexane-derived ketones under acidic conditions, yielding ~92–98% purity . Optimization includes temperature control (reflux in ethanol/HCl) and stoichiometric ratios to minimize byproducts. For trifluoromethyl derivatives, fluorinated ketones or post-synthetic trifluoromethylation (e.g., using CF3I/Cu catalysts) may be required.

Q. How is X-ray crystallography applied to confirm the structure of tetrahydrocarbazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation of ethanol or THF solutions. Data collection at low temperatures (e.g., 100 K) minimizes thermal disorder. Software like SHELXL refines structures, handling challenges such as cyclohexene ring disorder (common in tetrahydrocarbazoles) by splitting atomic positions and refining occupancy factors . For visualization, ORTEP-III generates thermal ellipsoid plots to validate molecular geometry.

Q. What safety protocols are recommended for handling tetrahydrocarbazole derivatives?

- Methodological Answer : Safety data sheets (SDS) for similar compounds (e.g., 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) advise PPE (gloves, lab coats, goggles) due to potential irritancy. Work in fume hoods to avoid inhalation. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 6-(trifluoromethyl)-tetrahydrocarbazoles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ground and excited states. For example, studies on chloro-tetrahydrocarbazoles reveal the electron-withdrawing effect of substituents on HOMO-LUMO gaps, critical for herbicide activity . Software like Gaussian or ORCA computes electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in crystallographic data, such as disordered atomic positions?

- Methodological Answer : In cases of cyclohexene ring disorder (e.g., 6-methyl derivatives), split models with occupancy refinement (using SHELXL’s PART instruction) are applied. Constraints (e.g., SIMU, DELU) stabilize refinement. For severe disorder, omit maps or alternative space groups may be tested. Validation tools like CheckCIF flag outliers for reassessment .

Q. How do hydrogen-bonding motifs influence the supramolecular assembly of tetrahydrocarbazole derivatives?

- Methodological Answer : Graph-set analysis (R2<sup>2</sup>(10) motifs) identifies recurrent N–H⋯S or N–H⋯O interactions in crystals. For example, intermolecular hydrogen bonds in 6-methyl derivatives form helical chains, stabilizing the lattice. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯H vs. H⋯halogen contacts) .

Q. What role do tetrahydrocarbazole scaffolds play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer : Carbazole cores are rigid templates for BTK inhibitors (e.g., BMS-986142). Atropisomeric locking of substituents enhances potency by pre-organizing binding conformations. Key SAR insights include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.